3-(3-Chlorophenyl)-6-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-(3-Chlorophenyl)-6-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry and materials science. The compound consists of a triazole ring fused with a thiadiazole ring, and it is substituted with a chlorophenyl group and a methoxyphenylmethyl group.
Preparation Methods
The synthesis of 3-(3-Chlorophenyl)-6-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved by cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Formation of the thiadiazole ring: This involves the reaction of the triazole intermediate with sulfur-containing reagents such as thiosemicarbazide or Lawesson’s reagent.
Substitution reactions: The final compound is obtained by introducing the chlorophenyl and methoxyphenylmethyl groups through nucleophilic substitution reactions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
3-(3-Chlorophenyl)-6-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups such as nitro or carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(3-Chlorophenyl)-6-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.
Materials Science: The compound’s heterocyclic structure makes it suitable for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Chemical Biology: It can be used as a probe to study biological processes and molecular interactions due to its ability to bind to specific proteins or nucleic acids.
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenyl)-6-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to form hydrogen bonds, hydrophobic interactions, and π-π stacking with these targets, leading to modulation of their activity. Specific pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or interference with DNA replication and transcription.
Comparison with Similar Compounds
Similar compounds to 3-(3-Chlorophenyl)-6-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole include other triazole-thiadiazole derivatives with different substituents. These compounds share similar structural features but may exhibit different biological activities and chemical properties. For example:
3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid: This compound has a pyrazole ring instead of a triazole-thiadiazole ring, leading to different reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern and the combination of the triazole and thiadiazole rings, which confer distinct chemical and biological properties.
Properties
CAS No. |
825604-91-9 |
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Molecular Formula |
C17H13ClN4OS |
Molecular Weight |
356.8g/mol |
IUPAC Name |
3-(3-chlorophenyl)-6-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H13ClN4OS/c1-23-14-7-5-11(6-8-14)9-15-21-22-16(19-20-17(22)24-15)12-3-2-4-13(18)10-12/h2-8,10H,9H2,1H3 |
InChI Key |
WCIHBBHBRWLHLU-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CC2=NN3C(=NN=C3S2)C4=CC(=CC=C4)Cl |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN3C(=NN=C3S2)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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